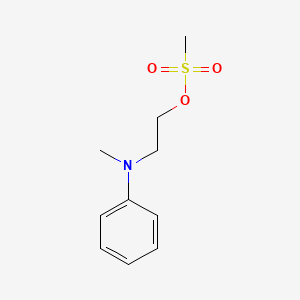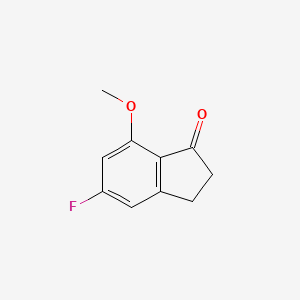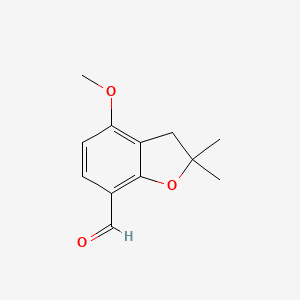
2-Ethynyl-6-fluoropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-fluoropyridin-3-amine is a fluorinated pyridine derivative characterized by the presence of an ethynyl group at the 2-position and a fluorine atom at the 6-position of the pyridine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-fluoropyridin-3-amine as the starting material.
Ethynylation Reaction: The ethynylation of 2-fluoropyridin-3-amine can be achieved using ethynylating agents such as ethynylmagnesium bromide or ethynyl lithium in the presence of a suitable catalyst.
Reaction Conditions: The reaction is usually carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring consistent quality, and implementing safety measures.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 2-Ethynyl-6-fluoropyridin-3-one.
Reduction Products: 2-Ethyl-6-fluoropyridin-3-amine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethynyl-6-fluoropyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorinated molecules with biological systems.
Industry: The compound can be used in the development of advanced materials and fluorinated polymers.
Mécanisme D'action
The mechanism by which 2-ethynyl-6-fluoropyridin-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2-Fluoropyridin-3-amine: Lacks the ethynyl group.
2-Ethynylpyridin-3-amine: Lacks the fluorine atom.
6-Fluoropyridin-3-amine: Lacks the ethynyl group.
Uniqueness: 2-Ethynyl-6-fluoropyridin-3-amine is unique due to the combination of both the ethynyl and fluorine groups on the pyridine ring, which imparts distinct chemical and physical properties compared to its similar counterparts.
Propriétés
Formule moléculaire |
C7H5FN2 |
|---|---|
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
2-ethynyl-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-6-5(9)3-4-7(8)10-6/h1,3-4H,9H2 |
Clé InChI |
CJVMZYPHKDREEG-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C=CC(=N1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)

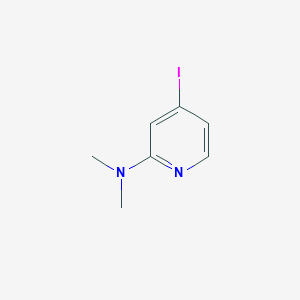
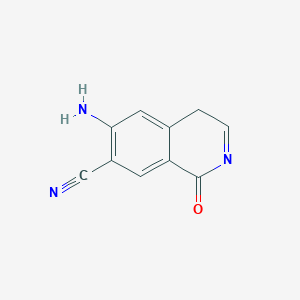
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)

![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)
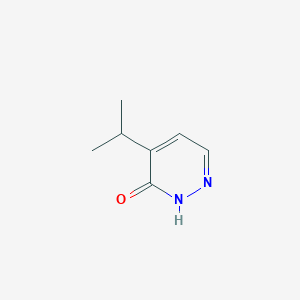

![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
